molecular formula C9H11FN2 B13938900 6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-amine

6-Fluoro-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No.: B13938900
M. Wt: 166.20 g/mol
InChI Key: XWOJWVISOWMQOU-UHFFFAOYSA-N
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Description

6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine is a fluorinated isoquinoline derivative. Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines. The addition of a fluorine atom and an amine group to the isoquinoline structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine typically involves the regioselective preparation of fluorinated tetrahydroisoquinolines. . This process can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.

Industrial Production Methods

Industrial production of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding tetrahydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated isoquinoline derivatives, which can have different functional groups and oxidation states.

Mechanism of Action

The mechanism of action of 6-fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-1,2,3,4-tetrahydro-7-Isoquinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom and the amine group enhances its reactivity and potential for various applications compared to other similar compounds.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

6-fluoro-1,2,3,4-tetrahydroisoquinolin-7-amine

InChI

InChI=1S/C9H11FN2/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4,12H,1-2,5,11H2

InChI Key

XWOJWVISOWMQOU-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CC(=C(C=C21)F)N

Origin of Product

United States

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